
4-Methoxyphenyl 4-propylbenzoate
Descripción general
Descripción
4-Methoxyphenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 . It is a white to yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl 4-propylbenzoate consists of a propylbenzoate moiety attached to a methoxyphenyl group . The InChI code for this compound is 1S/C17H18O3/c1-3-4-13-5-7-14 (8-6-13)17 (18)20-16-11-9-15 (19-2)10-12-16/h5-12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
4-Methoxyphenyl 4-propylbenzoate has a molecular weight of 270.32 g/mol . It has a topological polar surface area of 35.5 Ų . It has 6 rotatable bonds . The compound is a white to yellow powder or crystal .Aplicaciones Científicas De Investigación
Application in Biomedical Research
Specific Scientific Field
Biomedical Research, specifically in the study of Store-Operated Calcium Entry (SOCE) assays .
Summary of the Application
The compound “4-Methoxyphenyl 4-propylbenzoate” is used in the synthesis of a probing tool for SOCE assays, known as “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, or SKF-96365 .
Methods of Application or Experimental Procedures
The compound is synthesized in four steps with an overall yield of 9%. The structure of the final product, SKF-96365, is confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Results or Outcomes Obtained
SKF-96365 is the first identified inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel. This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .
Safety And Hazards
The safety information available indicates that 4-Methoxyphenyl 4-propylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
(4-methoxyphenyl) 4-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOVVDVVWZRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597948 | |
| Record name | 4-Methoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-propylbenzoate | |
CAS RN |
50649-61-1 | |
| Record name | 4-Methoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)
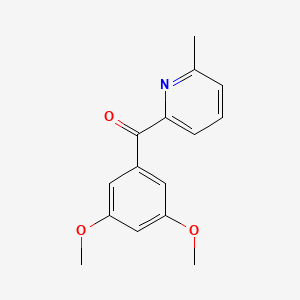


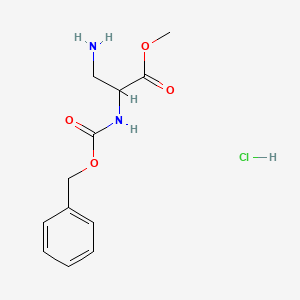
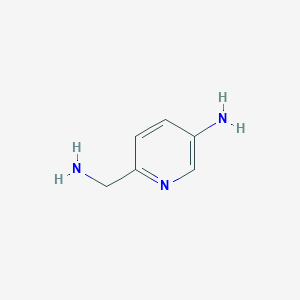
![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
![5-Dichloromethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1370170.png)
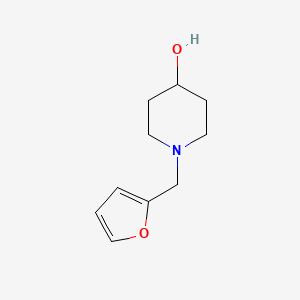
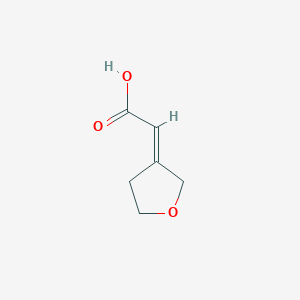
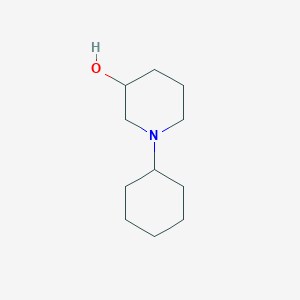
![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370185.png)